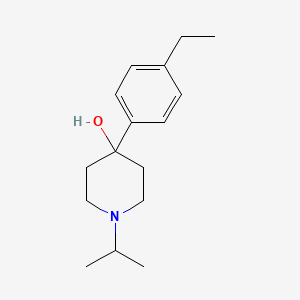
3-(2,5-Dimethylphenyl)-3-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenyl)-3-pentanol is an organic compound with the molecular formula C13H20O It is a secondary alcohol characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a pentanol chain attached to the 3 position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing 3-(2,5-Dimethylphenyl)-3-pentanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 3-pentanone to yield the desired alcohol.
Reaction Conditions:
-
Reduction of Ketones: : Another method involves the reduction of 3-(2,5-dimethylphenyl)-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
-
Oxidation: : 3-(2,5-Dimethylphenyl)-3-pentanol can undergo oxidation to form the corresponding ketone, 3-(2,5-dimethylphenyl)-3-pentanone.
Reagents and Conditions:
-
Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used.
-
Substitution: : The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions.
Major Products
Oxidation: 3-(2,5-Dimethylphenyl)-3-pentanone
Reduction: Various alcohol derivatives depending on the specific reducing conditions
Substitution: Halogenated or nitrated derivatives of the original compound
科学的研究の応用
Chemistry
In organic synthesis, 3-(2,5-Dimethylphenyl)-3-pentanol serves as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
Research into the biological activity of this compound is ongoing
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural features make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism by which 3-(2,5-Dimethylphenyl)-3-pentanol exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these mechanisms fully.
類似化合物との比較
Similar Compounds
3-(2,4-Dimethylphenyl)-3-pentanol: Similar structure but with methyl groups at the 2 and 4 positions.
3-(2,6-Dimethylphenyl)-3-pentanol: Methyl groups at the 2 and 6 positions.
3-(2,5-Dimethylphenyl)-2-pentanol: Variation in the position of the hydroxyl group.
Uniqueness
3-(2,5-Dimethylphenyl)-3-pentanol is unique due to the specific positioning of the methyl groups on the phenyl ring and the hydroxyl group on the pentanol chain. This configuration can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.
特性
IUPAC Name |
3-(2,5-dimethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-9-10(3)7-8-11(12)4/h7-9,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBZORRUXRYMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7866550.png)
![2-[Methyl-(1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7866552.png)
![(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7866559.png)




![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)





